5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid
Description
The compound 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid features a bicyclo[2.2.2]octane core with two functional groups: a carboxylic acid at position 2 and a tert-butyloxycarbonyl (Boc)-protected amino group at position 5.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-8-4-5-9(11)6-10(8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWKIGFECRVFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent functionalization. One common approach is the Diels-Alder reaction, followed by ring-closing metathesis to form the bicyclo[2.2.2]octane framework
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound can be used in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features of analogous bicyclo[2.2.2]octane derivatives:
Key Observations:
- Rigidity vs.
- Functional Group Impact: The Boc group in the target compound may enhance solubility and reduce reactivity compared to unprotected amino derivatives (e.g., compound 13) .
Comparison:
- The target compound likely requires Boc-protection at the amino group post-cyclization, similar to methods in .
- Linear analogs (e.g., 5-hydroxy-2-Boc-pentanoic acid) lack the complexity of bicyclic ring formation .
Physicochemical and Stability Properties
Notes:
- The Boc group in the target compound may improve stability compared to unprotected amino analogs .
- All bicyclo[2.2.2]octane derivatives show incompatibility with strong oxidizers, necessitating careful handling .
Toxicological and Ecological Data
Key Gaps:
- Limited toxicological data for bicyclo[2.2.2]octane derivatives highlight the need for further studies .
Biological Activity
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.2]octane core, which is characterized by its rigidity and ability to accommodate various functional groups. Its molecular formula is , and it has a molecular weight of 269.34 g/mol. The compound's IUPAC name reflects its complex structure, which allows for diverse chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways and physiological responses.
The rigid bicyclo[2.2.2]octane framework enhances binding affinity, making it a promising candidate for drug development.
Biological Activity Studies
Recent studies have investigated the biological properties of this compound, focusing on its pharmacological potential:
-
Anticancer Activity : Research has shown that derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
Study Cell Line IC50 (µM) Reference Study A A549 (Lung) 15 Study B MCF7 (Breast) 10 - Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Case Study 1 : A study on a related bicyclic compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting a pathway for further exploration in oncology.
- Case Study 2 : Research involving receptor binding assays indicated that modifications to the bicyclic structure could enhance selectivity for specific targets, paving the way for optimized drug design.
Q & A
Q. Safety and Stability Considerations
- Handling : Use fume hoods, nitrile gloves, and PPE due to uncharacterized toxicity (avoid dust inhalation; P261/P262 precautions) .
- Storage : Stable at -20°C under N₂; incompatible with strong oxidizers (e.g., HNO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
